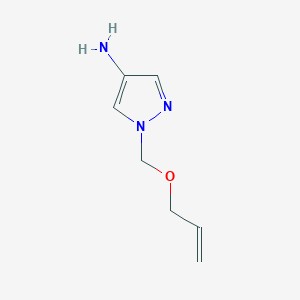
2-(Methylamino)cyclohexane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)cyclohexane-1-carboximidamide is a specialized chemical compound with a unique molecular structure. It is identified by its CAS number 2092335-82-3 and has a molecular formula of C₈H₁₇N₃. This compound is primarily used in scientific research and development due to its versatile potential and wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 2-(Methylamino)cyclohexane-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines. Substitution reactions can result in a wide range of substituted cyclohexane derivatives .
Scientific Research Applications
2-(Methylamino)cyclohexane-1-carboximidamide has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and pathways, particularly those involving amine and carboximidamide groups.
Mechanism of Action
The mechanism of action of 2-(Methylamino)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Methylamino)cyclohexane-1-carboximidamide include:
- Cyclohexanone
- Methylamine
- Cyclohexylamine
- Carboximidamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a cyclohexane ring, a methylamino group, and a carboximidamide group. This unique structure imparts specific chemical and biological properties that make it valuable for a wide range of scientific research applications .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(methylamino)cyclohexane-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c1-11-7-5-3-2-4-6(7)8(9)10/h6-7,11H,2-5H2,1H3,(H3,9,10) |
InChI Key |
ANCWURFWTBHVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
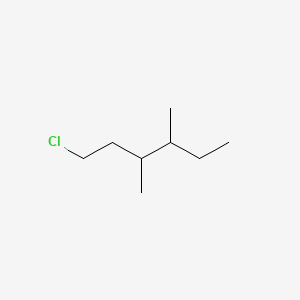

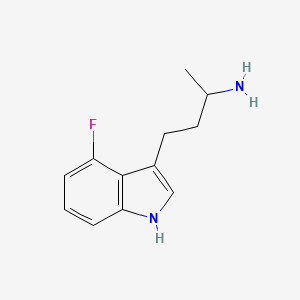
![tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate](/img/structure/B13189510.png)
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
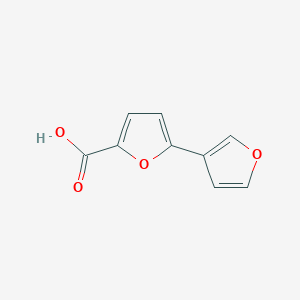
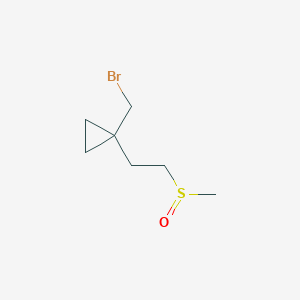
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)
